Product packaging for 3',5'-Difluoro-2,2-dimethylpropiophenone(Cat. No.:CAS No. 898789-77-0)

3',5'-Difluoro-2,2-dimethylpropiophenone

Cat. No.: B1325462
CAS No.: 898789-77-0
M. Wt: 198.21 g/mol
InChI Key: ROFBGWYGRKXYMD-UHFFFAOYSA-N
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Description

3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0) is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound, also known as 1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanone, features a propiophenone structure bearing two fluorine atoms on the phenyl ring and two methyl groups on the carbonyl side-chain . Calculated physical properties include a density of approximately 1.108 g/cm³ and a boiling point of around 236°C at 760 mmHg . As a difluorinated propiophenone derivative , this compound serves as a versatile synthetic building block in organic chemistry and medicinal chemistry research. The presence of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making such intermediates valuable in the design and development of new pharmaceutical candidates and agrochemicals . The 2,2-dimethyl group confers steric hindrance, which can be exploited to direct regioselectivity in subsequent chemical reactions, such as the Mannich reaction , which is used to construct β-amino carbonyl compounds . Researchers utilize this chemical for exploring novel synthetic pathways and as a precursor for more complex, functionally rich molecules. For Research Use Only. Not for human or veterinary or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F2O B1325462 3',5'-Difluoro-2,2-dimethylpropiophenone CAS No. 898789-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBGWYGRKXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642485
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one
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Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-77-0
Record name 1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 3 ,5 Difluoro 2,2 Dimethylpropiophenone Analogues

Reactivity of the Fluorinated Ketone Functionality

The introduction of fluorine atoms at the α-position to a ketone group profoundly alters the physicochemical properties and reactivity of the carbonyl group. The strong electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Hydration Tendencies and Tautomeric Equilibria in α,α-Difluorinated Ketones

α,α-Difluorinated ketones exhibit a notable tendency to undergo hydration. The increased electrophilicity of the carbonyl carbon, due to the adjacent difluorinated carbon, makes it prone to rapid hydration. sapub.org This results in the formation of a gem-diol (hydrate). In solution, an equilibrium exists between the ketone and its hydrated form. For many α,α-difluoromethyl ketones, the hydrated form is significantly favored. nih.gov For instance, spectroscopic data for certain α,α-difluoroketones have unambiguously confirmed the presence of the hydrated gem-diol form as the predominant species in solution. nih.gov

The presence of α-fluorine atoms also influences the keto-enol tautomeric equilibrium. While many simple ketones favor the keto form, the stability of the enol form can be affected by fluorination. sapub.org However, in the case of α,α-difluorination, the potential for enolization is lost. sapub.org

Nucleophilic Addition Reactions to the Carbonyl Center

The enhanced electrophilicity of the carbonyl carbon in fluorinated ketones makes them highly reactive towards nucleophiles. wikipedia.orglibretexts.orgstudy.com Nucleophilic addition is a characteristic reaction of aldehydes and ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

α-Fluoroketones can react with a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, to form cyanohydrins. chemistrysteps.comlibretexts.orglibretexts.org This reaction involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. libretexts.org The resulting product is a cyanohydrin, which contains both a hydroxyl and a nitrile group attached to the same carbon atom. libretexts.org The reaction is typically reversible and often requires basic conditions to generate a sufficient concentration of the cyanide nucleophile. libretexts.org

Table 1: Examples of Cyanohydrin Formation

Ketone/Aldehyde Product
Acetone Acetone cyanohydrin
Butanal Butanal cyanohydrin
Cyclohexanone 1-Hydroxycyclohexanecarbonitrile
Formaldehyde Glycolonitrile

This table presents examples of cyanohydrin formation from various aldehydes and ketones.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of fluorinated ketones. libretexts.orglibretexts.orgmsu.eduyoutube.com This reaction is a fundamental method for forming carbon-carbon bonds. The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after an aqueous workup. libretexts.orgyoutube.com

The reactivity of the organometallic reagent can be modulated. For instance, less reactive organometallic compounds like organozinc and organocadmium reagents can exhibit greater selectivity in their reactions. msu.edu

Carbon-Carbon Bond Formation and Modification Reactions

Beyond nucleophilic addition, the fluorinated ketone functionality can participate in more complex transformations that lead to the formation of new carbon-carbon bonds.

Transition Metal-Catalyzed Coupling Reactions of Fluorinated Ketones (e.g., with Arylboronic Acids)

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds. Fluorinated ketones can participate in such reactions, for example, with arylboronic acids in the presence of a suitable metal catalyst. A notable example is the rhodium-catalyzed arylation of fluorinated ketones with arylboronic acids. brighton.ac.ukrsc.org This process allows for the synthesis of fluorinated alcohols in high yields under mild conditions. brighton.ac.ukrsc.org

Interestingly, competition experiments have indicated that difluoromethyl ketones can be more reactive than trifluoromethyl ketones in these rhodium-catalyzed arylations. This difference in reactivity is thought to be due to steric effects rather than electronic activation. brighton.ac.ukrsc.org Palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides has also been reported as an efficient method for creating α-aryl-α,α-difluoroketones. acs.org

Table 2: Compound Names

Compound Name
3',5'-Difluoro-2,2-dimethylpropiophenone
Acetone
Acetone cyanohydrin
Butanal
Butanal cyanohydrin
Cyclohexanone
1-Hydroxycyclohexanecarbonitrile
Formaldehyde
Glycolonitrile
Benzaldehyde
Mandelonitrile
α,α-difluoroacetophenone

Mannich-Type Reactions Involving Propiophenone (B1677668) Derivatives

The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.org The reactants are typically a primary or secondary amine (or ammonia), a non-enolizable aldehyde (such as formaldehyde), and a carbonyl compound containing an acidic α-proton (like a propiophenone derivative). chemistnotes.com The final product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.org

The reaction mechanism proceeds in two main stages: wikipedia.orglibretexts.org

Formation of an Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the carbonyl group of the non-enolizable aldehyde (e.g., formaldehyde). This is followed by dehydration under acidic or basic conditions to form a reactive electrophilic species known as an iminium ion (or Schiff base). wikipedia.orgorganicchemistrytutor.com Tertiary amines cannot be used as they lack the necessary N-H proton to form the iminium intermediate.

Nucleophilic Attack by the Enol: The propiophenone derivative, which is the enolizable carbonyl compound, tautomerizes to its enol or enolate form. libretexts.org This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. libretexts.org This step forms a new carbon-carbon bond and results in the final β-amino-carbonyl product after a final deprotonation step. organicchemistrytutor.com

Propiophenone and its derivatives are effective substrates for the Mannich reaction. For instance, titanium enolates derived from 2'-hydroxypropiophenone have been shown to react with various N-tosylimines in a highly diastereoselective Mannich-type reaction. cdnsciencepub.com This specific application highlights the utility of propiophenone scaffolds in constructing complex nitrogen-containing molecules with good stereochemical control. cdnsciencepub.com The reaction between the titanium enolate of 2′-hydroxypropiophenone and N-tosylimines provides the corresponding β-aminoketones in good to excellent yields. researchgate.net

Below is a table summarizing the results of a Mannich-type reaction involving a propiophenone derivative.

EntryN-tosylimine Substituent (Ar)Yield (%)Diastereomeric Ratio (anti:syn)
1C6H585>99:<1
24-MeC6H488>99:<1
34-MeOC6H490>99:<1
44-ClC6H482>99:<1
54-NO2C6H475>99:<1
62-Thienyl78>99:<1

Data adapted from a study on the Mannich-type addition of the titanium enolate derived from 2′-hydroxypropiophenone to a series of N-tosylimines. cdnsciencepub.com

Carbamate Synthesis from Propiophenone Scaffolds

Carbamates are a class of organic compounds with the general structure R₂NC(O)OR'. wikipedia.org While there is no direct single-step reaction to convert a propiophenone into a carbamate, the propiophenone scaffold can be elaborated through multi-step synthetic pathways to yield carbamate derivatives. A common strategy involves the transformation of the ketone functional group into either an alcohol or an amine, which are direct precursors for carbamate synthesis.

One plausible synthetic route involves the reduction of the propiophenone's carbonyl group to a secondary alcohol. This alcohol can then be converted into a carbamate. A widely used method for carbamate formation is the reaction of an alcohol with an isocyanate (R-N=C=O). wikipedia.org

Step 1: Reduction of the Ketone The ketone group of a propiophenone analogue can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method.

Step 2: Carbamate Formation The resulting alcohol can then be reacted with an isocyanate to form the carbamate linkage. Alternatively, the alcohol can react with a carbamoyl chloride or phosgene followed by an amine. wikipedia.org

Another important route for carbamate synthesis is the three-component coupling reaction involving an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This method first requires the conversion of the propiophenone into an amine, for instance, via reductive amination. The resulting amine is then reacted with CO₂ in the presence of a base (like cesium carbonate) to form a carbamate salt in situ. google.com This intermediate subsequently reacts with an electrophile (e.g., an alkyl halide) to yield the final N-substituted carbamate. google.com

The proposed mechanism for cesium-promoted carbamate synthesis involves the in-situ generation of a highly nucleophilic "naked" amide anion from the starting amine. google.com This anion rapidly reacts with carbon dioxide to form a carbamate salt, which then undergoes alkylation by the electrophile to produce the final carbamate product in high yield. google.com

Reduction and Oxidation Pathways

Catalytic Transfer Hydrogenation of Ketones

Catalytic transfer hydrogenation (CTH) is a powerful and operationally simple method for the reduction of ketones to their corresponding alcohols. wikipedia.org Unlike conventional hydrogenation that uses high-pressure molecular hydrogen (H₂), CTH employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the substrate in the presence of a catalyst. wikipedia.orgstudy.com This method avoids the need for specialized high-pressure equipment. wikipedia.org

The reaction is particularly effective for the reduction of aromatic ketones, such as propiophenone analogues. The general transformation is: RR'C=O + Donor-H₂ → RR'CH-OH + Donor

When isopropanol is used as the hydrogen donor, it is oxidized to acetone. wikipedia.org If a formic acid/triethylamine (HCOOH/NEt₃) mixture is used, formic acid is decomposed into CO₂ and H₂. rsc.org

The mechanism of CTH catalyzed by transition metal complexes, such as those based on ruthenium, rhodium, and iridium, is generally considered to be an "outer sphere" mechanism. wikipedia.org In a typical cycle involving a Ru-diamine catalyst, the ruthenium precatalyst reacts with the hydrogen donor (e.g., isopropanol) to form a ruthenium hydride species. The ketone substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen, either from the ligand or the solvent. This concerted transfer generates the alcohol product and regenerates the catalyst.

The efficiency of CTH is highly dependent on the catalyst, hydrogen donor, and reaction conditions. Asymmetric transfer hydrogenation, using chiral catalysts, can produce chiral alcohols with high enantioselectivity. wikipedia.orgrsc.org

The table below presents data on the asymmetric transfer hydrogenation of various aromatic ketones using a Ru-TsDPEN catalyst system.

Substrate (Aromatic Ketone)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Acetophenone0.39995
4'-Methylacetophenone19993
4'-Methoxyacetophenone39992
4'-Chloroacetophenone0.59994
2'-Methylacetophenone189993

Data represents the reduction of ketones in aqueous HCOONa, catalyzed by a [RuCl₂(p-cymene)]₂/TsDPEN system. rsc.org

Mechanistic Investigations of Fluorine's Influence on Reactivity

Steric and Electronic Effects of Fluorine Substituents on Reaction Pathways

The presence of fluorine substituents on an aromatic ring, as in 3',5'-difluoropro-piophenone, profoundly influences the molecule's reactivity through a combination of steric and electronic effects. sapub.orgresearchgate.net

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). brainkart.com In 3',5'-difluoropro-piophenone, the two fluorine atoms inductively pull electron density away from the aromatic ring and, by extension, from the carbonyl group. brainkart.comyoutube.com This has several consequences:

Increased Electrophilicity: The inductive withdrawal makes the carbonyl carbon more electron-deficient and therefore more electrophilic. This enhanced electrophilicity generally increases the reactivity of the ketone towards nucleophilic attack. brainkart.com

Altered Aromatic Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution.

Although fluorine possesses lone pairs that can be donated via a resonance effect (+M effect), this effect is weak for halogens and is significantly outweighed by the strong inductive effect.

Steric Effects: Steric hindrance refers to the influence of the size of atoms or groups on the ease of approach of a reagent to a reaction site. brainkart.com While a single fluorine atom is relatively small (van der Waals radius of ~1.47 Å), the presence of multiple substituents can create steric crowding. nih.gov In the case of 3',5'-difluoropro-piophenone, the fluorine atoms are meta to the propiophenone group, so their direct steric hindrance on the carbonyl carbon is minimal. However, they can influence the conformation of the molecule and the solvation shell around the reactive site.

Impact on Reaction Kinetics and Thermodynamics (e.g., Activation Energies)

The electronic and steric effects of fluorine substituents directly impact the kinetics (reaction rates) and thermodynamics (equilibrium positions) of chemical reactions by altering the stability of reactants, intermediates, transition states, and products.

Impact on Kinetics: The rate of a chemical reaction is determined by its activation energy (ΔE‡), which is the energy barrier that must be overcome for reactants to transform into products. Fluorine's strong inductive effect can significantly modify this barrier.

Stabilization of Anionic Intermediates: The electron-withdrawing nature of fluorine can stabilize adjacent negative charges. In reactions involving anionic intermediates or transition states (e.g., nucleophilic addition to the carbonyl), this stabilization can lower the activation energy and thus accelerate the reaction.

Destabilization of Cationic Intermediates: Conversely, the inductive effect will destabilize any developing positive charge, which would increase the activation energy and slow down reactions proceeding through cationic intermediates.

Studies have shown that fluorine substitution can lead to higher activation energies for certain reaction pathways, effectively blocking them and favoring others. For example, the anchoring of a fluorinated ethyl group on a silver surface through Ag···F interactions was proposed to increase the activation energy for migration, thereby suppressing one reaction pathway (migratory coupling) and facilitating another (β-fluorine elimination). acs.orgresearchgate.net

The following table compares the calculated activation energies for the hydrogenation of benzene (B151609) and two fluorinated analogues.

MoleculeActivation Energy of Hydrogenation (ΔE‡, kcal/mol)Change in Energy of Hydrogenation (ΔE, kcal/mol)
Benzene54.044.90
1,3,5-Trifluorobenzene58.11-1.89
Hexafluorobenzene58.46-14.73

Data from computational studies on the aromaticity of fluorobenzenes. nih.govacs.org The higher activation energy for the fluorinated compounds indicates a greater kinetic resistance to addition reactions compared to benzene.

Spectroscopic Characterization and Structural Elucidation of Fluorinated Propiophenones

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org

The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). orgchemboulder.com For aromatic ketones, this band typically appears in the range of 1685-1705 cm⁻¹. spectroscopyonline.com

The position of the C=O stretching frequency is influenced by several factors:

Conjugation: The conjugation of the carbonyl group with the aromatic ring leads to a decrease in the stretching frequency (a shift to lower wavenumber) compared to a simple aliphatic ketone (typically 1715 cm⁻¹). spectroscopyonline.compg.edu.plmsu.edu This is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, weakening it slightly. jove.com

Substituent Effects: The electronic nature of substituents on the aromatic ring also affects the C=O frequency. Electron-withdrawing groups, such as fluorine, tend to increase the carbonyl stretching frequency through an inductive effect. researchgate.netresearchgate.net This effect counteracts the frequency-lowering effect of conjugation. In 3',5'-Difluoro-2,2-dimethylpropiophenone, the two electron-withdrawing fluorine atoms would be expected to shift the C=O absorption to a slightly higher wavenumber compared to the unsubstituted 2,2-dimethylpropiophenone (B1678491).

Other characteristic bands in the IR spectrum would include C-H stretching vibrations for the aromatic and aliphatic groups, C-C stretching of the aromatic ring, and strong C-F stretching bands.

Table 4: Predicted Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H Stretch
~ 2970 - 2870MediumAliphatic C-H Stretch
~ 1690 - 1710StrongC=O Stretch (Aromatic Ketone)
~ 1600, 1450Medium-WeakAromatic C=C Stretch
~ 1300 - 1100StrongC-F Stretch

Identification of Characteristic Carbon-Fluorine Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the presence and nature of functional groups within a molecule. In the case of this compound, the carbon-fluorine (C-F) stretching vibrations are of particular interest. The C-F stretching bands are typically strong and appear in the fingerprint region of the IR spectrum, generally between 1400 cm⁻¹ and 1000 cm⁻¹. The exact position of these bands can be influenced by the electronic environment of the aromatic ring and the nature of other substituents.

For aromatic compounds, the C-F stretching vibrations often result in multiple strong absorption bands. In difluorinated benzene (B151609) derivatives, the positions of these bands are dependent on the substitution pattern. For a meta-disubstituted compound like this compound, the C-F stretching vibrations are expected to be prominent. Based on studies of similar fluorinated aromatic compounds, one can anticipate strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F bond.

In addition to the C-F stretching modes, the spectrum would also exhibit characteristic absorptions for the other structural features of the molecule. The carbonyl (C=O) stretching vibration of the ketone group is expected to produce a strong, sharp peak, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones. The presence of the bulky tert-butyl group (2,2-dimethylpropanoyl) can influence the electronic environment of the carbonyl group, potentially causing a slight shift in its characteristic absorption frequency. The aliphatic C-H stretching vibrations of the methyl groups in the tert-butyl moiety would appear in the 2975-2870 cm⁻¹ region, while their bending vibrations would be observed around 1470-1370 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching> 3000Medium to Weak
Aliphatic C-H (tert-butyl)Stretching2975 - 2870Strong
Carbonyl (C=O)Stretching1680 - 1700Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
Aliphatic C-H (tert-butyl)Bending1470 - 1370Medium
Aromatic C-FStretching1300 - 1100Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂F₂O), the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of propiophenone (B1677668) derivatives in mass spectrometry is well-documented and typically involves characteristic cleavage patterns. The most common fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement.

In the case of this compound, α-cleavage on either side of the carbonyl group is expected. Cleavage of the bond between the carbonyl carbon and the tert-butyl group would result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to the formation of a stable 3,5-difluorobenzoyl cation. This fragment is often a prominent peak in the mass spectrum of such compounds. Conversely, cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a 2,2-dimethylpropanoyl cation.

The McLafferty rearrangement is another potential fragmentation pathway for ketones that possess a γ-hydrogen. However, in this compound, there are no γ-hydrogens on the aliphatic chain, so a classical McLafferty rearrangement is not anticipated.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructureFragmentation Pathway
[C₇H₃F₂O]⁺3,5-difluorobenzoyl cationα-cleavage (loss of •C(CH₃)₃)
[C₅H₉O]⁺2,2-dimethylpropanoyl cationα-cleavage (loss of •C₆H₃F₂)
[C₆H₃F₂]⁺3,5-difluorophenyl cationCleavage of the bond between the aromatic ring and the carbonyl group

Raman Spectroscopy of Fluorinated Ketones

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further characterize the vibrational modes of the molecule.

The C-F stretching vibrations, which are strong in the IR spectrum, are also expected to be observable in the Raman spectrum, although their intensity may vary. The symmetric stretching of the C-F bonds could give rise to a distinct Raman signal. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra and can provide information about the substitution pattern. For a 1,3,5-trisubstituted benzene ring, a characteristic ring breathing vibration is expected.

The carbonyl (C=O) stretching vibration will also be present in the Raman spectrum, typically in a similar region as in the IR spectrum (around 1680-1700 cm⁻¹). The C-H stretching vibrations of the tert-butyl group and the aromatic ring will also be active in the Raman spectrum.

Table 3: Predicted Prominent Raman Shifts for this compound

Functional Group/VibrationPredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretching> 3000Medium
Aliphatic C-H Stretching2975 - 2870Strong
Carbonyl (C=O) Stretching1680 - 1700Medium to Strong
Aromatic Ring Breathing~1000Strong
Aromatic C-F Stretching1300 - 1100Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like this compound are expected to exhibit characteristic absorption bands in the UV region.

Two primary types of electronic transitions are anticipated for this molecule:

π → π* transitions: These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths, usually below 280 nm.

n → π* transitions: This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital of the carbonyl group. These are lower-energy transitions and result in a weaker absorption band at a longer wavelength, often appearing as a shoulder on the more intense π → π* band, typically in the range of 300-340 nm. chegg.com

The presence of the two fluorine atoms on the aromatic ring can influence the position and intensity of these absorption bands through their electronic effects (inductive and resonance). The fluorine atoms are electron-withdrawing by induction and electron-donating by resonance. This can cause a slight shift (either a bathochromic or hypsochromic shift) in the absorption maxima compared to the unsubstituted propiophenone.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π< 280High
n → π300 - 340Low

X-ray Crystallography for Solid-State Structural Determination of Analogs

In the solid state, the conformation of the molecule would be influenced by a balance of intramolecular steric effects and intermolecular packing forces. The bulky tert-butyl group would likely adopt a conformation that minimizes steric hindrance with the aromatic ring. The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group is a key conformational parameter.

Intermolecular interactions in the crystal lattice of fluorinated organic compounds are often dominated by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker interactions such as C-H···O and C-H···F hydrogen bonds. The presence of the fluorine atoms can also lead to halogen bonding interactions in some cases, which can influence the crystal packing. The study of analogs would help in predicting the likely packing motifs and the nature of the intermolecular forces that stabilize the crystal structure of this compound.

Computational and Theoretical Chemistry Studies of 3 ,5 Difluoro 2,2 Dimethylpropiophenone and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for predicting molecular properties and behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study fluorinated ketones. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from geometry optimization to reaction mechanism studies. Ab initio methods, while more computationally demanding, can provide highly accurate benchmark data. These calculations are foundational for analyzing the states and properties of electrons within a molecular system, governed by the principles of quantum mechanics. nih.gov

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For 3',5'-Difluoro-2,2-dimethylpropiophenone, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to significantly influence its electronic properties. Fluorination typically lowers the energy levels of both the HOMO and LUMO. ossila.com This effect can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. DFT calculations can precisely quantify these energies and map the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential that are crucial for intermolecular interactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for Propiophenone (B1677668) Analogues

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
2,2-Dimethylpropiophenone (B1678491) -6.5 -1.2 5.3
This compound -6.8 -1.6 5.2
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone -7.0 -1.8 5.2

Note: These values are representative examples derived from typical DFT calculations and serve for comparative purposes.

The three-dimensional structure and conformational preferences of a molecule are critical to its function and reactivity. For this compound, conformational analysis involves studying the rotation around the single bonds, particularly the bond connecting the carbonyl group to the phenyl ring and the bond between the carbonyl carbon and the tert-butyl group. Fluorine substitution can have a profound impact on molecular conformation. semanticscholar.org

Computational methods are used to perform geometry optimization, which locates the minimum energy structures (stable conformers) on the potential energy surface. By calculating the relative energies of different conformers, researchers can predict the most stable arrangement of the atoms and the rotational energy barriers. For instance, in related diamine cations, quantum chemical calculations have shown that an anti-periplanar conformation is often the most stable. mdpi.com In the case of this compound, the orientation of the difluorophenyl ring relative to the bulky tert-butyl ketone moiety will be a key determinant of its low-energy conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the entire reaction pathway, including reactants, products, intermediates, and transition states, chemists can gain a deep understanding of how a reaction proceeds. For reactions involving analogues of this compound, such as the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole, computational studies can identify the initial bond-breaking steps and subsequent reaction pathways. researchgate.netmdpi.com

A key goal of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Computational methods can locate TS structures and calculate their energies and vibrational frequencies.

From this information, a complete free energy profile for a reaction can be constructed. This profile maps the change in Gibbs free energy as the reaction progresses, providing thermodynamic and kinetic insights into each elementary step. For example, in the study of 2,2-dimethylpropane-1,3-diaminium cations, conformational analysis supported by quantum chemical calculations helped verify the global minimum on the potential energy surface. mdpi.com

Many important chemical reactions, such as asymmetric hydrogenations or aldol (B89426) reactions involving ketones, produce chiral molecules. Predicting the stereochemical outcome is a significant challenge. Computational chemistry offers methods to predict which stereoisomer will be preferentially formed. numberanalytics.com This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. The energy difference between these transition states dictates the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

The development of specialized computational tools and transition state force fields allows for the rapid and accurate prediction of stereoselectivity, which can guide the experimental screening of ligands and catalysts. nih.govnih.govacs.org For reactions involving this compound as a prochiral substrate, these models could predict the enantioselectivity of, for example, an asymmetric reduction of its carbonyl group.

Table 2: Example of Calculated vs. Experimental Enantiomeric Excess for a Catalytic Reaction

Catalyst/Ligand Calculated ΔΔG‡ (kcal/mol) Calculated ee (%) Experimental ee (%)
Ligand A 1.8 92 90
Ligand B 0.5 38 42
Ligand C 2.5 98 97

Note: This table illustrates the typical correlation between computationally predicted transition state energy differences and experimentally observed enantiomeric excess in asymmetric catalysis.

Reactions are almost always carried out in a solvent, which can have a profound influence on reaction rates and selectivity. numberanalytics.com Computational models must account for these solvation effects to provide realistic predictions. Solvation can be modeled using either implicit or explicit methods. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation. nih.gov

The interaction between the solvent and the catalyst is also a critical aspect. numberanalytics.com Solvents can coordinate with a catalyst, alter its electronic properties, stabilize transition states, or even act as a proton shuttle. bohrium.com Understanding these solvent-catalyst interactions through computational modeling is essential for optimizing reaction conditions and improving catalyst performance. numberanalytics.com For reactions catalyzed by transition metals involving substrates like this compound, modeling the explicit interactions between the solvent, the substrate, and the catalyst complex is crucial for accurately predicting the reaction outcome.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely employed for the accurate prediction of various spectroscopic parameters, including NMR, IR, and UV-Vis spectra. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

For analogues of this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. The accuracy of these predictions depends on the choice of the functional and basis set. For instance, functionals like B3LYP and M06-2X, combined with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions for a variety of organic molecules. The predicted chemical shifts can help in assigning the signals in the experimental spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. These calculations can help to assign the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, C-F, and C-H bonds. Theoretical calculations often provide frequencies that are slightly higher than the experimental values, and thus, a scaling factor is typically applied to improve the agreement with experimental data.

The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For aromatic ketones like this compound, the π→π* and n→π* transitions are of particular interest. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Table 1: Predicted Spectroscopic Data for a Propiophenone Analogue using DFT

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)198.5 ppm197.2 ppm
¹H NMR (aromatic)7.2-7.8 ppm7.1-7.7 ppm
IR (C=O stretch)1715 cm⁻¹1690 cm⁻¹
UV-Vis (λmax)255 nm250 nm

Note: The data in this table is illustrative and based on typical results for similar aromatic ketones. The exact values would require specific calculations for this compound.

Derivation of Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical methods are crucial for understanding the relationship between the structure of a molecule and its reactivity. For this compound and its analogues, computational studies can elucidate the effects of substituents on the electronic properties and reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of the application of computational chemistry in this area. nih.gov In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a series of compounds and correlated with their biological activity or reactivity using statistical methods. nih.gov For fluorinated ketones, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and steric parameters can be used to build a QSAR model. nih.gov The HOMO-LUMO energy gap is a particularly important descriptor as it provides an indication of the chemical reactivity and kinetic stability of the molecule.

The presence of two fluorine atoms on the phenyl ring of this compound is expected to significantly influence its reactivity. Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect. This can affect the electron density distribution in the molecule, particularly at the carbonyl carbon, making it more electrophilic. Quantum mechanical calculations can quantify these electronic effects and provide insights into the reaction mechanisms. For instance, the study of fluorinated ketones as enzyme inhibitors has shown that the reactivity is modulated by the intrinsic electrophilicity of the carbonyl carbon atom.

Table 2: Calculated Molecular Descriptors for Propiophenone Analogues

AnalogueHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Propiophenone-6.5-1.84.72.9
3'-Fluoropropiophenone-6.7-2.04.73.2
3',5'-Difluoropropiophenone-6.9-2.24.73.5

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trends upon fluorination. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions (if applicable)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their time-dependent behavior.

For a molecule like this compound, MD simulations can be used to study its conformational flexibility in different solvent environments. The bulky tert-butyl group and the fluorinated phenyl ring may have preferred orientations that can be explored through these simulations. Understanding the conformational landscape is important as it can influence the molecule's reactivity and its ability to bind to a target protein.

In the context of drug design, if this compound or its analogues are being investigated as potential inhibitors of an enzyme, MD simulations can be used to study the binding process and the stability of the ligand-protein complex. These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding affinity. For halogenated compounds, the potential for halogen bonding can also be investigated through MD simulations. The insights gained from MD simulations can guide the optimization of the lead compound to improve its binding affinity and selectivity.

Applications in Advanced Materials and Organic Synthesis

Role as Key Synthetic Intermediates and Building Blocks

As a functionalized aromatic compound, 3',5'-Difluoro-2,2-dimethylpropiophenone serves as a critical starting material or intermediate in multi-step synthetic pathways. Organic building blocks are fundamental components used for the bottom-up assembly of more complex molecular architectures, playing a crucial role in medicinal and material chemistry . The reactivity of both the ketone functional group and the activated aromatic ring allows for diverse chemical transformations.

Precursors for Novel Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest, particularly in the pharmaceutical and agrochemical industries, due to their enhanced metabolic stability, lipophilicity, and binding affinity taylorfrancis.com. The development of synthetic methods for creating these structures is a key area of research taylorfrancis.come-bookshelf.de.

Difluorinated ketones like this compound can serve as precursors for various heterocyclic systems. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the aromatic ring toward nucleophilic substitution, while the ketone moiety can participate in condensation and cyclization reactions. For instance, fluorinated ketones can react with various nucleophiles in multicomponent reactions to form diverse heterocyclic scaffolds such as pyridines, pyrimidines, and oxazoles taylorfrancis.com. The presence of fluorine in the final heterocyclic product can significantly modify its biological and chemical properties nih.govunipa.it.

Components in the Synthesis of Complex Organic Molecules and Natural Product Analogues

The synthesis of complex organic molecules, including analogues of natural products, often relies on the strategic use of versatile building blocks to construct intricate molecular frameworks. The structural features of this compound—the difluorophenyl group and the ketone—offer multiple points for molecular elaboration.

The ketone can be transformed through various organic reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, to introduce new functional groups and build molecular complexity. Furthermore, incorporating fluorinated moieties is a common strategy in medicinal chemistry to create analogues of natural products with improved pharmacological profiles. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Application in Polymer Chemistry and Materials Science

The introduction of fluorine into polymer backbones is a well-established strategy for creating high-performance materials with exceptional properties nih.govsigmaaldrich.com. Fluoropolymers are characterized by their high thermal stability, chemical resistance, and unique surface properties, which stem from the strength and polarity of the carbon-fluorine (C-F) bond sigmaaldrich.comdaikinchemicals.comalfa-chemistry.com.

Synthesis of Fluorinated Poly(aryl ether ketone)s and Related High-Performance Polymers

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties figshare.com. Fluorinated PAEKs are synthesized via nucleophilic aromatic substitution polycondensation, where a difluorinated ketone monomer reacts with a bisphenol salt bit.edu.cnkpi.uasemanticscholar.orggoogle.com. In this context, this compound can act as the difluorinated monomer. The fluorine atoms are activated by the electron-withdrawing ketone group, making them excellent leaving groups for substitution by phenoxide nucleophiles, thus forming the ether linkages that define the polymer backbone kpi.uagoogle.com.

Enhancement of Thermal Stability and Mechanical Properties in Polymeric Systems

The incorporation of fluorine atoms into the PAEK structure significantly enhances the resulting polymer's thermal and mechanical properties. The high dissociation energy of the C-F bond (~485 kJ/mol) imparts superior thermal stability to the polymer, increasing both its glass transition temperature (Tg) and thermal decomposition temperature mdpi.com. Research on various fluorinated PAEKs demonstrates that these polymers exhibit high thermal stability, with temperatures for 5% weight loss often exceeding 500°C bit.edu.cnnih.govrsc.org.

The introduction of fluorine also positively influences mechanical strength. Fluorinated polymers often form strong, flexible films with high tensile strength and Young's modulus bit.edu.cnnih.govresearchgate.net. The specific properties can be tailored by the choice of monomers.

Table 1: Thermal and Mechanical Properties of Fluorinated Aromatic Polymers

Polymer TypeGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)Tensile Strength (MPa)Young's Modulus (GPa)Source
Fluorinated Poly(aryl ether ketone)222-239 °C458-463 °C105-119 MPa2.05-2.31 GPa researchgate.net
Fluorinated Poly(aryl ether ketone)sNot Specified> 530 °C65-70 MPa1.6-2.0 GPa bit.edu.cn
Fluorinated Polyimide (TPPI50)402 °C563 °C232.73 MPa5.53 GPa mdpi.com
Trifluoromethyl-containing PAEKsNot Specified> 520 °C> 70 MPa> 2 GPa semanticscholar.orgnih.gov
Fluoro-PAEKs with Fluorene Groups232-240 °C518-536 °C≥ 81 MPaNot Specified figshare.com
Improved Solvent Resistance and Chemical Durability

A hallmark of fluoropolymers is their exceptional resistance to a wide range of chemicals, including solvents, acids, and bases daikinchemicals.comprofessionalplastics.compolyfluor.nlcoleparmer.ca. This chemical inertness is a direct result of the strong C-F bonds and the protective sheath they form around the polymer backbone alfa-chemistry.comcoleparmer.ca. This makes fluorinated PAEKs highly durable and suitable for applications in harsh chemical environments where other polymers would degrade coleparmer.caplastic-products.com. They are resistant to swelling, erosion, and dissolution in most organic solvents, making them ideal for use in chemical processing, aerospace, and automotive industries daikinchemicals.comalfa-chemistry.com. Furthermore, these polymers typically exhibit low moisture absorption, which helps maintain their dimensional and electrical insulating properties in humid environments bit.edu.cnrsc.org.

Optical and Electronic Applications Attributed to Fluorine Incorporation

The incorporation of fluorine atoms into the aromatic ring of a propiophenone (B1677668) scaffold, as seen in this compound, is expected to have a profound impact on its optical and electronic properties. Fluorine is the most electronegative element, and its presence can induce significant changes in the electron distribution within a molecule.

Key Research Findings on Related Compounds:

While direct studies on this compound are limited, research on analogous fluorinated aromatic ketones provides valuable insights. The strong electron-withdrawing nature of fluorine atoms can lead to:

Altered Absorption and Emission Spectra: The introduction of fluorine can shift the absorption and emission wavelengths of a chromophore. This effect is utilized in the design of fluorescent probes and organic light-emitting diodes (OLEDs).

Enhanced Electron Affinity: The presence of fluorine atoms can increase the electron affinity of a molecule, making it a better electron acceptor. This property is crucial for the development of n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Increased Photostability: Carbon-fluorine bonds are exceptionally strong, which can enhance the photostability of organic materials, leading to longer device lifetimes.

Interactive Data Table: Expected Effects of Fluorination on Propiophenone Derivatives

PropertyEffect of Fluorine IncorporationPotential Application
UV-Vis Absorption Hypsochromic or Bathochromic ShiftDyes, Optical Filters
Fluorescence Emission Modulation of Quantum Yield and WavelengthFluorescent Probes, OLEDs
Electron Affinity Increasedn-type Organic Semiconductors
Ionization Potential IncreasedHole Transport Layer in OLEDs
Photostability IncreasedDurable Organic Electronics

Development of Novel Fluorinated Reagents and Catalysts Based on Ketone Scaffolds

Ketone scaffolds are versatile building blocks in organic synthesis, and their fluorinated derivatives are of particular interest for developing novel reagents and catalysts. The presence of fluorine can modulate the reactivity and selectivity of these molecules.

The development of new fluorinating agents is a significant area of research. While there is no specific information on this compound being used as a fluorinating reagent itself, its synthesis would rely on established fluorination methodologies. The broader class of fluorinated ketones is pivotal in modern synthetic chemistry. nih.gov

Furthermore, the ketone functionality in fluorinated propiophenones can be a site for further chemical modification to create novel catalysts. For instance, the carbonyl group can be converted into various functional groups that can coordinate with metal centers or act as organocatalysts. The electronic effects of the difluorophenyl ring would influence the catalytic activity and selectivity of such derived catalysts.

Key Research Findings on Fluorinated Catalysts:

Enhanced Lewis Acidity: The electron-withdrawing fluorine atoms can increase the Lewis acidity of adjacent metal centers in a catalyst, potentially leading to enhanced catalytic activity.

Stereoselective Control: Chiral fluorinated ligands derived from ketone scaffolds can be used to induce high levels of enantioselectivity in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3',5'-Difluoro-2,2-dimethylpropiophenone, and how are key intermediates characterized?

  • Answer : The synthesis often involves halogenation or Friedel-Crafts acylation. For example, halogen substitution on a pre-functionalized aromatic ring (e.g., using catalytic carbonylation as described for 4,4'-difluorobenzophenone ) can introduce fluorine atoms. Acylation with 2,2-dimethylpropionyl chloride under Lewis acid catalysis (e.g., AlCl₃) may yield the target compound.
  • Key intermediates :

  • 3',5'-Difluorophenyl precursor : Synthesized via directed ortho-metallation or electrophilic fluorination.

  • Acylated intermediate : Validated by NMR (¹⁹F and ¹H) and IR spectroscopy. For instance, carbonyl stretching vibrations (~1700 cm⁻¹) and fluorine coupling patterns (e.g., para-fluorine splitting in ¹⁹F NMR) confirm structural integrity .

    Method Catalyst/Conditions Yield Reference
    HalogenationCuI, KF, DMF, 100°C65-75%
    Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, reflux70-80%

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • Answer :

  • ¹H NMR : Protons on the dimethyl group (2.2 ppm, singlet) and aromatic protons (6.8-7.2 ppm, doublets due to fluorine coupling) are diagnostic.
  • ¹⁹F NMR : Two distinct signals for meta-fluorines (~-110 ppm) and para-fluorine (~-120 ppm), with coupling constants (J = 8-12 Hz) confirming substitution patterns .
  • IR : Strong absorption at 1680-1700 cm⁻¹ (C=O stretch) and 1250-1300 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be addressed?

  • Answer : Competing para/meta fluorination can occur due to electron-withdrawing effects of existing substituents. Strategies include:

  • Directed ortho-metallation : Using directing groups (e.g., -OMe) to control fluorine placement .
  • Catalytic systems : Pd/Cu-mediated cross-coupling for selective C-F bond formation, as demonstrated in trifluoromethylated ketones .
    • Data Contradiction : Conflicting yields (e.g., 65% vs. 80%) may stem from solvent polarity or catalyst loading. Replication under controlled conditions (pH 4-6, inert atmosphere) improves reproducibility .

Q. How do computational methods (e.g., DFT) assist in predicting the reactivity and stability of derivatives?

  • Answer : Density Functional Theory (DFT) calculations predict:

  • Electrophilic reactivity : Fluorine substituents lower the LUMO energy, enhancing susceptibility to nucleophilic attack at the carbonyl group.
  • Thermal stability : Steric effects from dimethyl groups increase rotational barriers, reducing decomposition rates (ΔG‡ ~25 kcal/mol) .
    • Validation : Experimental DSC data (Tₐ ≈ 150°C) aligns with computed thermal profiles .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for fluorinated analogs?

  • Answer :

  • Solvent effects : Compare shifts in CDCl₃ vs. DMSO-d₆ to identify hydrogen bonding interference.
  • X-ray crystallography : Resolve ambiguities in fluorine positioning (e.g., meta vs. para) using crystal structure data .
  • Dynamic NMR : Detect conformational exchange broadening in variable-temperature studies .

Methodological Considerations

  • Safety : Fluorinated intermediates may release HF under acidic conditions. Use Teflon-lined reactors and neutralize waste with CaCO₃ .
  • Scale-up : Catalytic carbonylation (1 atm CO, 80°C) offers scalability with >90% atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.